molecular formula C12H19N3O B12637486 1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol

1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol

Cat. No.: B12637486
M. Wt: 221.30 g/mol
InChI Key: DSXZZAFXHDTURO-UHFFFAOYSA-N
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Description

1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol is a chemical compound of interest in medicinal chemistry and pharmaceutical research. This molecule features a piperidine ring substituted with a hydroxyl group at the 4-position and a 5-isopropylpyrimidin-2-yl group at the 1-position. Compounds with this core piperidin-4-ol structure are recognized as valuable intermediates and scaffolds in the synthesis of more complex molecules . Specifically, structurally related piperidine derivatives have been identified in scientific literature as inhibitors of Nicotinamide N-Methyltransferase (NNMT) . NNMT is an enzyme that is a promising therapeutic target for several conditions. Research indicates that NNMT expression is highly increased in human chronic kidney disease (CKD) of different etiologies, including diabetic kidney disease . Inhibiting NNMT is believed to increase NAD+ levels in the kidney, suggesting potential applications for NNMT inhibitors in treating kidney injury and fibrosis . The presence of both hydrogen bond donor and acceptor sites on the molecule makes it a versatile building block for drug discovery. This product is intended For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to explore its potential in developing novel biochemical probes and therapeutic agents.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

1-(5-propan-2-ylpyrimidin-2-yl)piperidin-4-ol

InChI

InChI=1S/C12H19N3O/c1-9(2)10-7-13-12(14-8-10)15-5-3-11(16)4-6-15/h7-9,11,16H,3-6H2,1-2H3

InChI Key

DSXZZAFXHDTURO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(N=C1)N2CCC(CC2)O

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Piperidin-4-ol

Piperidin-4-ol is often prepared as an intermediate. A common method involves:

  • Reduction of 4-piperidone using sodium borohydride (NaBH$$_4$$) or catalytic hydrogenation.
  • The reaction occurs in solvents like ethanol or methanol under controlled temperatures (0–25°C) to yield piperidin-4-ol.

Step 2: Introduction of Pyrimidinyl Group

The pyrimidinyl group is introduced via nucleophilic substitution or coupling reactions:

  • Reagents: A halogenated pyrimidine derivative (e.g., 5-isopropylpyrimidine bromide) reacts with piperidin-4-ol.
  • Catalysts: Palladium-based catalysts (e.g., Pd/C) or bases like potassium carbonate are used to facilitate the reaction.
  • Solvents: Aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred for this step.

Step 3: Hydroxylation at the 4-position

Hydroxylation at the 4-position of the piperidine ring can be achieved by:

  • Oxidation followed by reduction, using reagents like m-chloroperbenzoic acid (mCPBA) for oxidation and subsequent reduction with NaBH$$_4$$.
  • Alternatively, direct hydroxylation using hydrogen peroxide in the presence of a catalyst may also be employed.

Reaction Conditions

Step Reagents & Catalysts Solvent Temperature Yield (%)
Reduction of 4-piperidone NaBH$$4$$, H$$2$$/Pd Ethanol, Methanol 0–25°C ~85–90
Pyrimidinyl coupling Halogenated pyrimidine, K$$2$$CO$$3$$ DMF, Acetonitrile 60–80°C ~70–80
Hydroxylation mCPBA, NaBH$$_4$$ Dichloromethane Room temp ~75

Key Considerations

  • Purity Control : The final product is typically purified using silica gel column chromatography with eluents such as methanol in dichloromethane.
  • Safety Precautions : Handling strong bases, oxidizing agents, and halogenated compounds requires appropriate safety measures.
  • Optimization : Reaction conditions (e.g., temperature, solvent choice) may require optimization depending on scale and desired yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. For example, as a CCR5 antagonist, it binds to the CCR5 receptor, preventing the entry of HIV into host cells. This interaction involves the formation of a strong salt-bridge between the basic nitrogen atom of the compound and the receptor .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Key derivatives with substitutions at the pyrimidine 5-position are compared for their physicochemical and biological properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications References
This compound Isopropyl (5) C12H19N3O 221.30 N/A (Theoretical) N/A
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol Methyl (5) C10H15N3O 193.25 Anticonvulsant candidate
1-[5-(Hydroxymethyl)pyrimidin-2-yl]piperidin-4-ol Hydroxymethyl (5) C10H15N3O2 209.25 High polarity; potential CNS agent
1-(5-Chloropyrimidin-2-yl)piperidin-4-ol Chloro (5) C9H12ClN3O 213.67 Enhanced electronic reactivity

Key Findings :

  • Methyl substituent (193.25 Da): Lower molecular weight and lipophilicity compared to isopropyl may improve blood-brain barrier (BBB) penetration .
  • Chloro substituent (213.67 Da): Electron-withdrawing effects could enhance binding to targets like kinases or receptors .

Heterocyclic Core Modifications

Replacing the pyrimidine ring with other heterocycles alters biological activity:

Compound Name Heterocycle Key Properties/Applications References
1-[6-(4-Chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol 1,2,4-Triazine Anticonvulsant activity
1-[6-(4-Chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol Pyridazine Potent anticonvulsant; crystal structure resolved

Key Findings :

  • Pyridazine and triazine cores exhibit anticonvulsant efficacy, suggesting that heterocycle choice directly influences therapeutic targeting .
  • Pyrimidine derivatives (e.g., this compound) may offer superior metabolic stability compared to triazines due to aromatic nitrogen positioning.

Pharmacokinetic and Functional Comparisons

  • This highlights the role of fluorinated substituents in enhancing bioavailability .
  • Anticonvulsant Activity :

    • Analogs such as 1-[5-(4-methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol demonstrated anticonvulsant effects in preclinical models, with structural data revealing hydrogen-bonding interactions critical for activity .

Data Tables

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Substituent Molecular Weight logP (Predicted) Key Application
This compound Isopropyl 221.30 2.1 Neurological research
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol Methyl 193.25 1.8 Anticonvulsant
1-(5-Chloropyrimidin-2-yl)piperidin-4-ol Chloro 213.67 2.3 Enzyme inhibition

Biological Activity

1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H17N3O
  • Molecular Weight : 219.29 g/mol
  • CAS Number : [not provided in sources]

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Enzyme Inhibition : Inhibits enzymes such as acetylcholinesterase (AChE) and urease.
  • Cytotoxicity : Shows cytotoxic effects on cancer cell lines.

The mechanism of action is primarily through the interaction with specific molecular targets, including:

  • Binding to enzymes and receptors, leading to inhibition or modulation of their activity.
  • Potential interference with cellular signaling pathways related to growth and proliferation.

Antimicrobial Studies

In a study evaluating the antimicrobial properties of similar piperidine derivatives, compounds were tested against various strains, including Staphylococcus aureus and Escherichia coli. Results indicated moderate to strong antibacterial activity, suggesting that this compound may possess similar properties due to its structural similarities with other active compounds .

Enzyme Inhibition Studies

Research has demonstrated that piperidine derivatives can act as effective inhibitors of AChE, which is crucial in the treatment of Alzheimer’s disease. In vitro studies reported IC50 values indicating significant inhibition potential, which could be extrapolated to suggest that this compound may exhibit comparable enzyme inhibitory activity .

Cytotoxicity Assays

Studies involving various cancer cell lines have shown that piperidine derivatives can induce apoptosis. For instance, compounds structurally related to this compound were observed to inhibit cell proliferation in a dose-dependent manner, indicating potential for therapeutic applications in oncology .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialModerate to strong activity
Enzyme InhibitionSignificant AChE inhibition
CytotoxicityInduces apoptosis in cancer cells

Case Studies

  • Antibacterial Efficacy : A recent study synthesized a series of piperidine derivatives and evaluated their antibacterial efficacy against Salmonella Typhi and Bacillus subtilis. The results showed that certain derivatives exhibited strong antibacterial properties, suggesting that this compound could be developed as a lead compound for antibiotic development .
  • Neuroprotective Potential : In a study focused on neurodegenerative diseases, compounds with similar structures were evaluated for their ability to inhibit AChE. The findings indicated that these compounds could serve as potential treatments for Alzheimer's disease due to their ability to enhance cholinergic transmission .

Q & A

Q. Methodological Guidance

  • Source Analysis : Compare experimental models (e.g., in vitro vs. in vivo). For example, anti-feeding effects in Pseudaletia separata may not correlate with receptor-binding data from mammalian cells .
  • Dose Normalization : Standardize activity metrics (e.g., EC50, LC50) to account for concentration-dependent non-specific effects (e.g., luminescence interference at ≥3 μM) .
  • Statistical Validation : Use two-way ANOVA with post-hoc corrections (e.g., Benjamini-Hochberg) to distinguish compound-specific effects from background noise .

What analytical techniques characterize crystallographic interactions of this compound with target proteins?

Advanced Research Question

  • X-ray Crystallography : Resolve binding modes (e.g., with human retinol-binding protein 1) at 1.3 Å resolution. The hydroxyl group forms hydrogen bonds with Thr57 and Gln61 .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to validate hydrogen bond persistence (>90% simulation time) .
    Application : Structural data guide rational design of analogs with improved binding kinetics.

How does this compound influence plant growth regulation, and what mechanisms are involved?

Advanced Research Question

  • Mechanism : At 0.0001% concentration, it acts as a triazole-derived growth stimulant, upregulating gibberellin biosynthesis in wheat seedlings .
  • Experimental Design : Pre-treat seeds with compound solutions (10^-6–10^-3 M) and measure germination rates over 72 hours. Optimal activity occurs at low concentrations, avoiding phytotoxicity .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
  • Spill Management : Neutralize with activated charcoal, collect in sealed containers, and dispose via hazardous waste protocols .

How can computational modeling predict metabolite pathways for this compound?

Advanced Research Question

  • Tools : Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism.
  • Key Pathways :
    • Hydroxylation : CYP3A4-mediated oxidation at the piperidine ring.
    • Glucuronidation : Conjugation of the hydroxyl group.
  • Validation : Compare in silico results with LC-MS/MS data from hepatocyte incubation studies .

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